molecular formula C25H24FN3O3 B243882 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B243882
M. Wt: 433.5 g/mol
InChI Key: JVSDBMDKHMODLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPB is a derivative of the benzamide class of compounds and has shown promise in a variety of applications. In

Scientific Research Applications

2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for imaging biological systems. 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to selectively bind to certain proteins and can be used to visualize their distribution and localization within cells. Additionally, 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to act by binding to specific target proteins. 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to selectively bind to the dopamine transporter and the sigma-1 receptor, both of which are involved in various physiological processes. By binding to these proteins, 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide may modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide can inhibit the uptake of dopamine by the dopamine transporter, suggesting that it may have potential as a therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease. Additionally, 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes including pain perception and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high selectivity for certain target proteins. This makes it a valuable tool for studying the function and localization of these proteins within cells. However, one limitation of using 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide is its relatively low potency compared to other compounds. This may limit its usefulness in certain applications and may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in vivo. Additionally, 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide may have potential as a tool for studying the function of other proteins involved in various physiological processes. Further research is needed to elucidate its mechanism of action and identify additional target proteins. Finally, 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide may have potential as a fluorescent probe for imaging biological systems. Further studies are needed to optimize its imaging properties and determine its suitability for various applications.

Synthesis Methods

The synthesis of 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)-1-piperazine. This intermediate is then reacted with 2-fluoro-N-(4-aminophenyl)benzamide to yield 2-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

Molecular Formula

C25H24FN3O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-fluoro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24FN3O3/c1-32-21-12-6-18(7-13-21)25(31)29-16-14-28(15-17-29)20-10-8-19(9-11-20)27-24(30)22-4-2-3-5-23(22)26/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

JVSDBMDKHMODLQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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